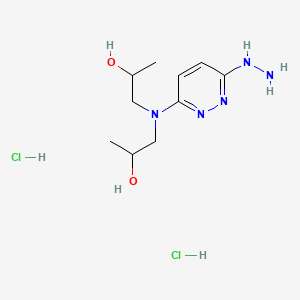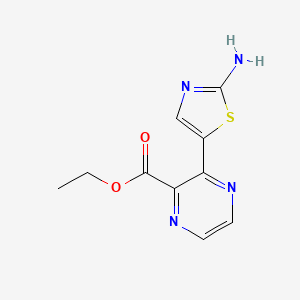
Ethyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both thiazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the reaction of 2-aminothiazole with ethyl pyrazine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Análisis De Reacciones Químicas
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrazine rings, often using reagents like halides or amines under basic conditions
Aplicaciones Científicas De Investigación
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development, particularly in anticancer and antimicrobial research.
Medicine: Due to its potential therapeutic properties, it is studied for its efficacy in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. For example, it may inhibit kinases or other signaling molecules involved in cell growth and division .
Comparación Con Compuestos Similares
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate can be compared with other similar compounds, such as:
2-Aminothiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Pyrazine derivatives: Compounds containing the pyrazine ring also show a range of biological activities and are used in drug development.
Thiazole-pyrazine hybrids:
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate stands out due to its specific combination of thiazole and pyrazine rings, which contribute to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N4O2S |
|---|---|
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
ethyl 3-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-9(15)8-7(12-3-4-13-8)6-5-14-10(11)17-6/h3-5H,2H2,1H3,(H2,11,14) |
Clave InChI |
ZWVBFBAVAKWAQH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=CN=C1C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


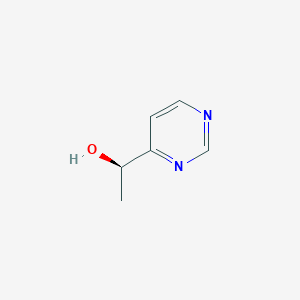
![2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13095695.png)

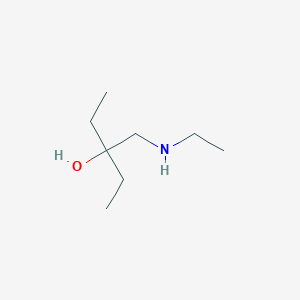
![3-Methylimidazo[1,2-A]pyrazine](/img/structure/B13095714.png)
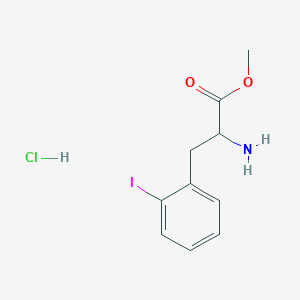
![(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B13095722.png)


![7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine](/img/structure/B13095736.png)
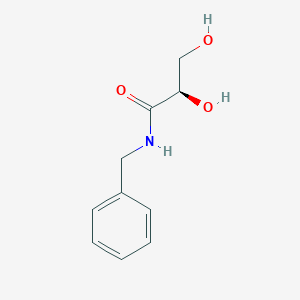
![4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095743.png)

